5,5-Difluoropiperidine-3-carboxylic acid
Description
5,5-Difluoropiperidine-3-carboxylic acid is a fluorinated heterocyclic compound featuring a six-membered piperidine ring with two fluorine atoms at the 5-position and a carboxylic acid group at the 3-position. The fluorine substituents enhance lipophilicity and metabolic stability, while the carboxylic acid moiety enables participation in reactions such as amidation and esterification, making it valuable in medicinal chemistry and drug design .
Properties
IUPAC Name |
5,5-difluoropiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)1-4(5(10)11)2-9-3-6/h4,9H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXRBEZTQNOEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoropiperidine-3-carboxylic acid typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine-3-carboxylic acid with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5,5-Difluoropiperidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5,5-Difluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5,5-difluoropiperidine-3-carboxylic acid and its analogs:
Key Differences and Implications
Fluorination Pattern: The 5,5-difluoro substitution in the piperidine ring increases lipophilicity and metabolic stability compared to mono-fluorinated analogs (e.g., 1241725-64-3) . Pyridine derivatives (e.g., 82671-06-5) exhibit distinct electronic properties due to aromaticity, leading to different reactivity and biological target interactions .
Protecting Groups :
- Boc-protected derivatives (e.g., 1255666-86-4) are preferred in solid-phase peptide synthesis for temporary amine protection, while benzyloxycarbonyl (e.g., ABF12080) offers alternative stability .
Biological Activity :
- Fluorinated piperidines are explored for CNS drug development due to improved blood-brain barrier (BBB) penetration, whereas pyridine-based acids may target enzymes like kinases .
Biological Activity
5,5-Difluoropiperidine-3-carboxylic acid (DFPCA) is an organic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of DFPCA, focusing on its mechanisms of action, therapeutic potential, and research findings.
Chemical Structure and Properties
- Molecular Formula : C7H9F2NO2
- Molecular Weight : Approximately 175.15 g/mol
- Structure : DFPCA features a piperidine ring with two fluorine substituents at the 5-position and a carboxylic acid group at the 3-position. This unique structure contributes to its biological activity by enhancing lipophilicity and binding affinity to biological targets.
DFPCA's mechanism of action primarily involves its interaction with specific enzymes and receptors. The presence of fluorine atoms is known to enhance binding affinity, which can modulate enzyme activity or receptor signaling pathways. The exact molecular targets and pathways are still under investigation but are believed to include:
- Enzyme Inhibition : DFPCA may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.
- Receptor Binding : The compound may interact with neurotransmitter receptors or other cellular receptors, influencing physiological responses.
Biological Activity Overview
Research into the biological activity of DFPCA has highlighted several key areas:
- Antiviral Activity : Preliminary studies suggest that DFPCA may exhibit antiviral properties, particularly against influenza viruses. Its structural analogs have shown promising results in inhibiting viral replication at low concentrations.
- Anticancer Potential : DFPCA derivatives have been evaluated for their anticancer activity. Some studies indicate that compounds related to DFPCA can induce apoptosis in cancer cells and inhibit tumor growth in vitro.
- Neuropharmacological Effects : Given its structure, DFPCA may have implications in neuropharmacology, potentially affecting neurotransmitter systems and exhibiting anxiolytic or antidepressant-like effects.
Case Studies and Experimental Data
A summary of notable research findings is presented below:
Toxicity and Safety Profile
Toxicity studies indicate that DFPCA has a favorable safety profile, with no acute toxicity observed at high doses in animal models. This aspect is crucial for its potential development as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
